REACTION_CXSMILES
|
[C:1]([NH:5][NH:6][C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)([CH3:4])([CH3:3])[CH3:2].[C:16](Cl)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(Cl)Cl.[OH-].[Na+]>O>[C:1]([N:5]([C:16](=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[NH:6][C:7](=[O:15])[C:8]1[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=1)([CH3:4])([CH3:2])[CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
571 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NNC(C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
371 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The flask contents are stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 5 L round bottom flask, equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
equipped with a 500 mL addition funnel
|
Type
|
CUSTOM
|
Details
|
does not exceed 10° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
to separate overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The upper aqueous phase is removed by suction
|
Type
|
STIRRING
|
Details
|
the heterogeneous mixture is stirred
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
the upper aqueous phase again is removed by suction
|
Type
|
ADDITION
|
Details
|
500-800 mL of hexane is added to the organic remainder
|
Type
|
STIRRING
|
Details
|
The contents are briefly stirred
|
Type
|
ADDITION
|
Details
|
are poured onto a glass
|
Type
|
WASH
|
Details
|
The filter cake is washed extensively with a total of 2 L of hexane
|
Type
|
CUSTOM
|
Details
|
is dried in vacuo at 65° C. for two days
|
Duration
|
2 d
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N(NC(C1=CC=C(C=C1)Cl)=O)C(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 758.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |